6-Hydroxy-1,2,5,6,7,7a-hexahydropyrrolo[1,2-c]imidazol-3-one

Asymmetric Organocatalysis Chiral Building Blocks Desymmetrization

6-Hydroxy-1,2,5,6,7,7a-hexahydropyrrolo[1,2-c]imidazol-3-one (CAS 1447603-90-8) is a chiral, non-aromatic bicyclic heterocycle featuring a pyrrolidine ring fused to an imidazol-3-one core. The presence of a single stereogenic hydroxyl group at the 6-position distinguishes it from des-hydroxy and N-substituted analogs within the hexahydropyrroloimidazolone class.

Molecular Formula C6H10N2O2
Molecular Weight 142.16 g/mol
Cat. No. B14798729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-1,2,5,6,7,7a-hexahydropyrrolo[1,2-c]imidazol-3-one
Molecular FormulaC6H10N2O2
Molecular Weight142.16 g/mol
Structural Identifiers
SMILESC1C2CNC(=O)N2CC1O
InChIInChI=1S/C6H10N2O2/c9-5-1-4-2-7-6(10)8(4)3-5/h4-5,9H,1-3H2,(H,7,10)
InChIKeyTVZMDWJPFRIRSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxy-1,2,5,6,7,7a-hexahydropyrrolo[1,2-c]imidazol-3-one: Procurement Guide for a Chiral Bicyclic Building Block


6-Hydroxy-1,2,5,6,7,7a-hexahydropyrrolo[1,2-c]imidazol-3-one (CAS 1447603-90-8) is a chiral, non-aromatic bicyclic heterocycle featuring a pyrrolidine ring fused to an imidazol-3-one core . The presence of a single stereogenic hydroxyl group at the 6-position distinguishes it from des-hydroxy and N-substituted analogs within the hexahydropyrroloimidazolone class . This scaffold and its derivatives have been explored in patent literature as a core structure for hormone-sensitive lipase (HSL) inhibitors and as a key intermediate for phosphodiesterase IVb inhibitors [1].

Procurement Risks of 6-Hydroxy-hexahydropyrroloimidazolone Substitution: Stereochemical and Functional Group Sensitivity


Generic substitution within the hexahydropyrroloimidazolone class is not scientifically valid due to strict dependence on the (6S,7aS) absolute configuration and the 6-hydroxy substituent. In chiral organocatalysis, the analogous regioisomeric 1-one catalyst series demonstrates that enantioselectivity is highly sensitive to the aryl substitution pattern on the imidazolone ring [1]. Furthermore, the 6-hydroxy group provides a critical hydrogen-bond donor/acceptor for molecular recognition; the corresponding 6-amino analog (CAS 1447603-88-4) or the des-hydroxy parent scaffold (CAS 947150-28-9) presents an entirely different hydrogen-bonding profile, precluding their use as drop-in replacements in any validated catalytic cycle or synthetic sequence .

Quantitative Differentiation Guide for 6-Hydroxy-1,2,5,6,7,7a-hexahydropyrrolo[1,2-c]imidazol-3-one


Regioisomeric Differentiation: 3-One vs. 1-One Scaffold in Enantioselective Catalysis

The 3-one regioisomer of the hexahydropyrroloimidazolone scaffold is structurally distinct from the 1-one series used in established organocatalytic desymmetrizations. While the (6R,7aS)-(2-aryl-6-hydroxy)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one catalyst achieves enantiomeric excesses of up to 89% in meso-anhydride methanolysis [1], the 3-one isomer presents the carbonyl at a different position, altering the pKa of the acidic N-H proton and the geometry of the hydrogen-bonding cleft. No direct head-to-head catalytic comparison of the two regioisomers has been published.

Asymmetric Organocatalysis Chiral Building Blocks Desymmetrization

Predicted Physicochemical Differentiation: 6-Hydroxy vs. Des-Hydroxy Parent Scaffold

Introduction of the 6-hydroxy group into the hexahydro-3H-pyrrolo[1,2-c]imidazol-3-one scaffold substantially alters predicted physicochemical properties. The target compound has a predicted pKa of 14.10±0.40 and a LogP of approximately -0.86 , whereas the des-hydroxy parent scaffold (CAS 947150-28-9) has a predicted LogP of approximately 0.2 and lacks the additional hydrogen-bond donor . This ~1 log unit difference in predicted LogP indicates significantly higher aqueous solubility, which may be advantageous for in vivo applications of derived inhibitors.

Medicinal Chemistry ADME Prediction Lead Optimization

Stereochemical Purity as a Critical Quality Attribute for Chiral Catalysis Applications

For the target compound to function effectively as a chiral building block or ligand precursor, enantiomeric purity is non-negotiable. The (6S,7aS) configuration must be preserved; the (6R,7aR) enantiomer is expected to give opposite or null stereochemical outcomes in any asymmetric induction. Commercial suppliers offer the compound at ≥98% chemical purity, but enantiomeric excess (ee) specifications are typically not disclosed on generic vendor datasheets . Researchers requiring high ee must request a certificate of analysis including chiral HPLC data, differentiating this compound from racemic or scalemic mixtures that would be unsuitable for asymmetric applications.

Asymmetric Synthesis Chiral HPLC Enantiomeric Purity

Optimal Application Scenarios for 6-Hydroxy-1,2,5,6,7,7a-hexahydropyrrolo[1,2-c]imidazol-3-one


Chiral Building Block for PDE4B or HSL Inhibitor Lead Optimization

The hexahydro-3H-pyrrolo[1,2-c]imidazol-3-one core has been identified as a key scaffold in the synthesis of phosphodiesterase IVb inhibitors [1]. The 6-hydroxy substituent provides a functional handle for further derivatization (e.g., etherification, esterification) to explore structure-activity relationships (SAR) around the pyrrolidine ring, making this compound a strategically important intermediate for medicinal chemistry programs targeting inflammatory or metabolic diseases.

Ligand Precursor for Chiral Pincer Palladium Catalysts

Chiral hexahydro-1H-pyrrolo[1,2-c]imidazolone units have been incorporated into pincer palladium complexes that catalyze asymmetric Michael additions with enantiomeric excesses up to 83% ee [2]. The 6-hydroxy variant offers an additional coordination or hydrogen-bonding site that could be leveraged to fine-tune the chiral environment around the metal center, provided the (6S,7aS) absolute configuration is rigorously controlled.

Stereochemical Probe for Hydrogen-Bonding Interactions in Enzyme Active Sites

The presence of both hydrogen-bond donor (N-H, O-H) and acceptor (carbonyl, hydroxyl) functionalities in a rigid bicyclic framework makes this compound a useful fragment for probing hydrogen-bonding interactions in enzyme active sites. In the context of HSL inhibitor development, where the fused pyrroloimidazolone core has demonstrated inhibitory activity [3], the 6-hydroxy group may engage critical catalytic residues, offering a differentiation point from des-hydroxy or N-alkylated analogs.

Quote Request

Request a Quote for 6-Hydroxy-1,2,5,6,7,7a-hexahydropyrrolo[1,2-c]imidazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.